molecular formula C13H20N2O4S2 B5501799 2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B5501799
M. Wt: 332.4 g/mol
InChI Key: NZBQGORROCMXFV-UHFFFAOYSA-N
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Description

2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H20N2O4S2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.08644947 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel synthesis techniques and structural characterizations of compounds related to 2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid have been explored. For instance, research has demonstrated the synthesis of various substituted pyridine derivatives and their potential applications in different fields (Nanjappan, Ramalingam, Mosberg, & Woodard, 1993).

Catalysis and Organic Synthesis

  • The compound has been studied in the context of catalysis and as an intermediate in organic synthesis. Research includes the development of novel engineering polymers containing basic side groups, potentially applicable in acid–base polymer blend membranes (Kerres & Ullrich, 2001).

Pharmaceutical and Medicinal Chemistry

  • Research in pharmaceutical and medicinal chemistry has focused on the synthesis of related compounds for potential use as anti-inflammatory agents. This includes the development of novel compounds with structural similarities, indicating the broader relevance of this chemical structure in drug design (Gangapuram & Redda, 2006).

Photochemical and Photocatalytic Applications

  • Studies have also investigated the photocatalytic degradation of organic compounds containing nitrogen atoms, including those related to the structure of this compound. This research may offer insights into environmental applications, such as the degradation of pollutants (Low, McEvoy, & Matthews, 1991).

Properties

IUPAC Name

2-(pentylsulfamoyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S2/c1-2-3-4-6-15-21(18,19)13-11(12(16)17)9-5-7-14-8-10(9)20-13/h14-15H,2-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBQGORROCMXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNS(=O)(=O)C1=C(C2=C(S1)CNCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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